

Determining the Minimum Inhibitory Concentration (MIC) of SPR719 for *Mycobacterium abscessus*

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Compound of Interest

Compound Name: SPR719

Cat. No.: B3027779

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium abscessus, a rapidly growing nontuberculous mycobacterium (NTM), is an emerging pathogen responsible for a wide range of infections, particularly pulmonary and skin and soft tissue infections. Treatment of *M. abscessus* infections is challenging due to its intrinsic resistance to many standard antibiotics. **SPR719** is a novel benzimidazole antibiotic that represents the active moiety of the orally available prodrug SPR720.[1][2] It exhibits a unique mechanism of action by targeting the ATPase activity of DNA gyrase (GyrB), an essential enzyme for bacterial DNA replication.[3][4][5] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.[5][6] Given the urgent need for new therapeutic options against *M. abscessus*, this document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **SPR719** against clinical isolates of *M. abscessus*.

Data Presentation

The in vitro activity of **SPR719** against *M. abscessus* has been evaluated in several studies. The following table summarizes the reported MIC values.

Study	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Notes
Brown-Elliott et al. (2018) [2][7]	53	0.02 - 8	2	-	The study included all three subspecies of the M. abscessus complex (abscessus, massiliense, and the hybrid subspecies), and the MIC ₅₀ was consistent across them. [2][7]
Pennings et al. (2021)[1][8]	Not specified	-	-	8	This study reported a modest activity of SPR719 against M. abscessus isolates.[1][8]
Kim et al. (2023)[9][10]	65	0.125 - 8	-	4	In this study, the MIC of SPR719 was ≤2 µg/mL in 72% of clinical M. abscessus isolates.[9] The study

also
investigated
clarithromycin
-resistant
strains and
found
comparable
MICs.[9][10]

Anonymous
Source[9]

Multiple

0.062 - 4

-

4

This source
also notes
that for 85%
of clinical
isolates of
clarithromycin
-resistant M.
abscessus,
the MIC of
SPR719 was
≤2 µg/mL.[9]

Experimental Protocols

The determination of the MIC of **SPR719** for M. abscessus is performed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M24-A2.[2][7][11]

Materials

- **SPR719** analytical powder
- M. abscessus clinical isolates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)[2][7]
- Sterile 96-well microtiter plates[11]
- Sterile demineralized water

- Dimethyl sulfoxide (DMSO) (for stock solution preparation, if necessary)
- Incubator (30-35°C)[[12](#)]
- Spectrophotometer or McFarland standards
- Pipettes and sterile tips
- Adhesive plate seals[[12](#)]
- Control strains (e.g., *M. abscessus* ATCC 19977)[[9](#)]

Protocol

1. Preparation of **SPR719** Stock Solution:

- Accurately weigh the **SPR719** powder and dissolve it in a suitable solvent (e.g., DMSO or sterile demineralized water) to prepare a high-concentration stock solution.
- Further dilute the stock solution in CAMHB to create a working solution at a concentration that is a multiple of the highest concentration to be tested.

2. Inoculum Preparation:

- Culture *M. abscessus* isolates on appropriate solid media to obtain isolated colonies.[[13](#)]
- From a fresh culture, select several colonies and suspend them in sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^8$ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.

3. Plate Preparation:

- Dispense 100 μ L of CAMHB into each well of a 96-well microtiter plate.
- Add 100 μ L of the **SPR719** working solution to the first well of each row to be tested.

- Perform serial twofold dilutions by transferring 100 μ L from the first well to the second, and so on, down the plate. Discard the final 100 μ L from the last well. This will result in a range of **SPR719** concentrations.
- Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

4. Inoculation:

- Add 100 μ L of the prepared *M. abscessus* inoculum to each well (except the sterility control well), bringing the final volume in each well to 200 μ L.

5. Incubation:

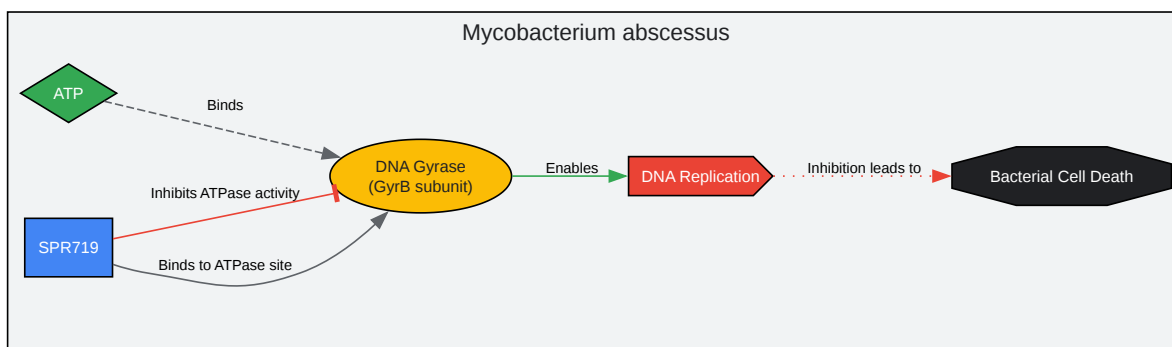
- Seal the microtiter plates with an adhesive seal to prevent evaporation.[\[12\]](#)
- Incubate the plates at 30-35°C.[\[12\]](#)
- Read the plates after 3 to 5 days of incubation, or until sufficient growth is observed in the growth control well.[\[14\]](#) For detecting inducible resistance to other drugs like clarithromycin, incubation can be extended up to 14 days.[\[11\]](#)[\[15\]](#)[\[16\]](#)

6. MIC Determination:

- The MIC is defined as the lowest concentration of **SPR719** that completely inhibits visible growth of the organism.[\[17\]](#) Growth can be assessed visually as turbidity or a bacterial pellet at the bottom of the well.

Mandatory Visualizations

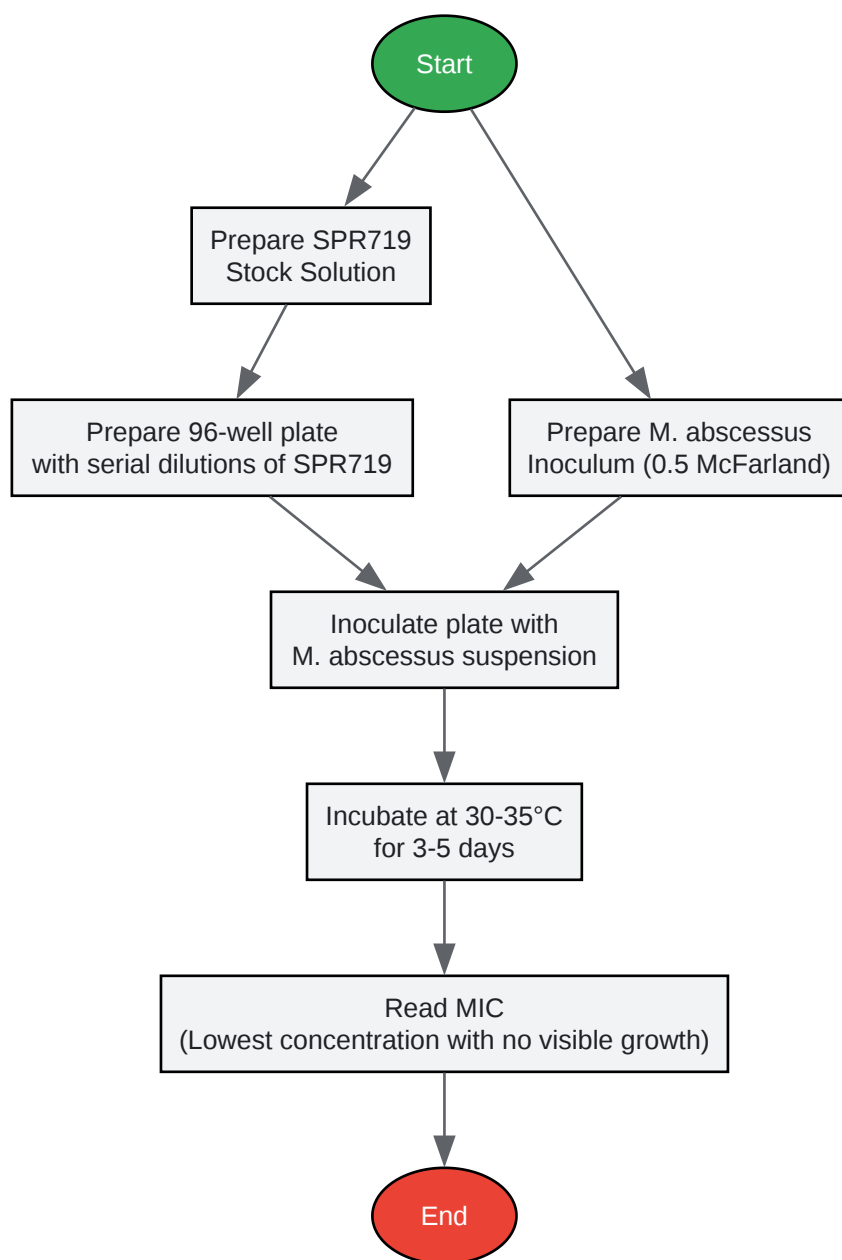
Signaling Pathway: Mechanism of Action of **SPR719**



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Caption: Mechanism of action of **SPR719** targeting the GyrB subunit of DNA gyrase.

Experimental Workflow: MIC Determination



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

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